1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Description
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) |
InChI Key |
HMZNHOXUJXXIMD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
solubility |
1.9 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Cannabinoid Receptor Modulation
Recent studies have highlighted the role of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as an allosteric modulator of the cannabinoid type-1 receptor (CB1). This compound has been shown to influence the receptor's activity, which is crucial for developing treatments for conditions like obesity and addiction. The molecular modeling indicates that this compound binds similarly to established modulators, suggesting a potential pathway for therapeutic development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of urea, including those related to this compound, exhibited significant growth inhibition against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. These findings suggest its potential use in developing new antibiotics .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with phenethylamine derivatives. The method has been optimized to yield high purity and yield rates, making it suitable for further pharmacological testing .
| Compound | Synthesis Yield (%) | Key Characteristics |
|---|---|---|
| This compound | 77% | White solid, significant biological activity |
| 1-(4-Bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea | 81% | Enhanced solubility in organic solvents |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the phenethyl group significantly affect the biological activity of the compound. For instance, substituents on the phenethyl moiety can enhance binding affinity to target receptors or alter pharmacokinetic properties .
Material Science
In addition to its biological applications, this compound has been explored in material science for its potential use in developing advanced materials with specific properties such as thermal stability and conductivity. Its unique molecular structure allows it to be integrated into polymer matrices, enhancing material performance under various conditions.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a prominent university synthesized a series of urea derivatives based on the structure of this compound and tested their efficacy against clinically relevant pathogens. The results indicated that specific modifications led to over 90% inhibition of bacterial growth in Acinetobacter baumannii, showcasing the compound's potential as a lead antibiotic candidate .
Case Study: CB1 Modulation
Another notable study focused on the modulation of CB1 receptors using derivatives of this compound. The research demonstrated that certain analogs could effectively reduce drug-seeking behavior in animal models, suggesting therapeutic implications for addiction treatment .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Substituent Effects on Antimicrobial Activity
Key Observations :
- Lipophilicity and Activity : The adamantane derivative (3l) exhibits superior antimicrobial inhibition (94.5%) compared to 3e, likely due to enhanced membrane penetration from the rigid, lipophilic adamantane group .
- Chirality : Enantiomers like (R)-3e and (S)-3j () show differential activity, highlighting the role of stereochemistry in target binding .
- Electron-Withdrawing Groups: Trifluoromethyl (CF3) and nitro (NO2) substituents (e.g., in and ) improve metabolic stability but may reduce solubility due to increased hydrophobicity .
Structural and Crystallographic Comparisons
Table 2: Hydrogen Bonding and Crystal Packing
Key Observations :
Pharmacokinetic and Toxicological Profiles
Table 3: Physicochemical Properties
Key Observations :
- logP and Solubility : The 1-phenylethyl group in the target compound increases logP (4.44 vs. 3.82 for diflubenzuron), correlating with lower aqueous solubility .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, and how can yield/purity be optimized?
- Synthesis Steps : Begin with chlorinated aniline derivatives (e.g., 4-chloroaniline) reacting with isocyanates (e.g., 1-phenylethyl isocyanate) under anhydrous conditions in solvents like dichloromethane or acetonitrile .
- Optimization :
- Temperature : Maintain reflux at 65–80°C to ensure complete reaction .
- Catalysts : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, urea NH signals, and substituent positions .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks .
Q. Under what conditions does this compound exhibit chemical instability?
- Hydrolysis : The urea moiety degrades under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding aniline and carbonyl byproducts. Stabilize with neutral buffers (pH 6–8) .
- Oxidative Degradation : Susceptible to oxidation by H₂O₂ or KMnO₄; store under inert atmosphere (N₂/Ar) .
Advanced Research Questions
Q. How can mechanistic pathways for biological activity (e.g., enzyme inhibition) be elucidated?
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs based on structural analogs .
- Experimental Validation :
- Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) using fluorescence-based substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Q. How to address contradictions in reported biological activity data across studies?
- Assay Standardization :
- Cell Lines : Use consistent models (e.g., HEK293 for receptor studies) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Structural Analysis : Compare substituent effects—e.g., replacing 4-chlorophenyl with 3-trifluoromethyl groups alters hydrophobicity and target selectivity .
Q. What computational strategies are effective in predicting reactivity and interactions?
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates (e.g., urea bond formation) .
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER) .
- Machine Learning : Train models on PubChem data to predict solubility or toxicity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents :
- Aromatic Rings : Test 4-chlorophenyl vs. 4-fluorophenyl to assess halogen impact on potency .
- Alkyl Chains : Modify the phenylethyl group to cyclopropylmethyl for steric effects .
- Biological Testing :
- In Vitro : Dose-response curves (1 nM–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) .
- In Vivo : Pharmacokinetics (oral bioavailability, half-life) in rodent models .
Methodological Notes
- Data Reproducibility : Document reaction conditions (solvent grade, humidity) to mitigate batch-to-batch variability .
- Contradictory Results : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding assays) .
- Ethical Compliance : Adhere to FDA guidelines for non-clinical research; avoid human/animal administration without approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
